molecular formula C11H12O4 B13612668 2-[2-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 40570-20-5

2-[2-(Methoxycarbonyl)phenyl]propanoic acid

Katalognummer: B13612668
CAS-Nummer: 40570-20-5
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: OKLGTKBOLRSZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanoic acid, featuring a methoxycarbonyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxycarbonyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the esterification of 2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Methoxycarbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-[2-(Methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The phenyl ring may also interact with aromatic receptors or enzymes, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-phenylpropanoic acid: Similar in structure but lacks the methoxycarbonyl group.

    3-Phenylpropanoic acid: Features a phenyl ring attached to a propanoic acid backbone but without the ester group.

    2-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.

Uniqueness

2-[2-(Methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of both a methoxycarbonyl group and a phenyl ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Eigenschaften

CAS-Nummer

40570-20-5

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-(2-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H12O4/c1-7(10(12)13)8-5-3-4-6-9(8)11(14)15-2/h3-7H,1-2H3,(H,12,13)

InChI-Schlüssel

OKLGTKBOLRSZPY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1C(=O)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.